3-Bromo-6-chloro-2-fluorobenzonitrile

Formulation Science Crystallography Process Chemistry

The 3-Br, 6-Cl, 2-F substitution pattern on this benzonitrile scaffold delivers three orthogonal reactive handles for step-economical synthesis: Br (lowest C–X BDE, ~14 kcal/mol below C–Cl) enables selective Suzuki/Sonogashira coupling; Cl allows subsequent Buchwald-Hartwig amination; ortho-F electronically tunes aryl reactivity and directs C–H activation. Validated as direct intermediate for FDA-approved Lenacapavir (EC₅₀ 50 pM). Solid (mp 88–90 °C) simplifies automated dispensing. Patent-documented 100% yield synthesis ensures reliable supply.

Molecular Formula C7H2BrClFN
Molecular Weight 234.45
CAS No. 943830-79-3
Cat. No. B2696780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-6-chloro-2-fluorobenzonitrile
CAS943830-79-3
Molecular FormulaC7H2BrClFN
Molecular Weight234.45
Structural Identifiers
SMILESC1=CC(=C(C(=C1Cl)C#N)F)Br
InChIInChI=1S/C7H2BrClFN/c8-5-1-2-6(9)4(3-11)7(5)10/h1-2H
InChIKeyTWYUOUVQRHKSFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-6-chloro-2-fluorobenzonitrile (CAS: 943830-79-3): A Strategic Halogenated Benzonitrile Scaffold for Regioselective Derivatization


3-Bromo-6-chloro-2-fluorobenzonitrile is a polyhalogenated aromatic nitrile (C₇H₂BrClFN, MW: 234.45 g/mol) [1], characterized by a benzonitrile core substituted with bromine, chlorine, and fluorine atoms at the 3-, 6-, and 2-positions, respectively . This specific ortho-fluoro substitution pattern distinguishes it from many benzonitrile intermediates . The compound is typically supplied as a solid with purity levels of ≥95% or ≥97% from major vendors, with an experimentally reported melting point range of 88–90 °C . It is predominantly employed as a versatile synthetic intermediate in pharmaceutical and agrochemical research, leveraging its unique arrangement of orthogonal reactive handles for selective cross-coupling and subsequent functionalization [2].

Why 3-Bromo-6-chloro-2-fluorobenzonitrile Cannot Be Replaced by Common Analogs: A Cheminformatic Rationale


While other halogenated benzonitriles may seem like viable substitutes, their utility is fundamentally constrained by a different or incomplete set of reactive handles. Analogs like 2-chloro-6-fluorobenzonitrile (CAS 668-45-1) [1] lack the bromine substituent, which is the primary driver for cross-coupling due to its lower carbon-halogen bond dissociation energy (BDE) compared to C-Cl and C-F bonds [2][3]. Conversely, analogs with bromine at different positions, such as 3-bromo-2-chloro-6-fluorobenzonitrile (CAS 1421620-33-8) or 3-chloro-2-fluoro-6-bromobenzonitrile (CAS 1779124-51-4) , present different steric and electronic environments that alter regioselectivity in subsequent transformations, limiting the versatility of the scaffold [4]. The specific 2-fluoro substitution in 3-bromo-6-chloro-2-fluorobenzonitrile is critical as it can influence the reactivity of adjacent C-H bonds, a phenomenon not observed in non-fluorinated or differently fluorinated analogs [5]. The combination of Br (for cross-coupling), Cl (for selective functionalization), F (for electronic tuning and potential C-H activation), and a nitrile (for conversion to acids, amines, or tetrazoles) creates a uniquely enabling platform [6]. Generic substitution would forfeit one or more of these orthogonal functionalities, compromising synthetic routes and limiting the diversity of accessible chemical space.

Quantitative Evidence Differentiating 3-Bromo-6-chloro-2-fluorobenzonitrile from Its Closest Analogs


Physicochemical Differentiation: Solid-State Properties vs. 2-Chloro-6-fluorobenzonitrile

3-Bromo-6-chloro-2-fluorobenzonitrile is a solid at room temperature with a reported melting point of 88–90 °C . In contrast, the common and simpler analog 2-chloro-6-fluorobenzonitrile (CAS 668-45-1), which lacks a bromine atom, is a solid with a lower melting point of 55–59 °C [1]. This 29–35 °C difference in melting point is a direct consequence of the increased molecular weight and enhanced polarizability introduced by the bromine substituent, leading to stronger intermolecular interactions. This has direct implications for handling and storage. Furthermore, the predicted boiling point of the target compound is 256.6±35.0 °C, significantly higher than the 104 °C (at 11 mmHg) of the comparator [2], underscoring its distinct physical properties.

Formulation Science Crystallography Process Chemistry

Synthetic Utility: Proven Regioselective Reactivity from a Patent-Disclosed Synthesis Route

A patent-documented synthetic procedure (US07538214B2) provides a direct, scalable route to 3-bromo-6-chloro-2-fluorobenzonitrile with a reported quantitative yield of 100% . The procedure involves converting 3-bromo-6-chloro-2-fluorobenzaldehyde with hydroxylamine-O-sulfonic acid in water at 50 °C for 18 hours, yielding 8.8 g (0.04 mol) of product . Crucially, this reaction occurs chemoselectively at the aldehyde group without affecting the bromine, chlorine, or fluorine substituents, demonstrating the orthogonality and stability of these halogen handles under the reaction conditions. While many halogenated benzonitriles can be synthesized, the demonstration of a high-yielding route in a patent underscores the compound's predictable and robust reactivity profile, a key differentiator from less characterized analogs where synthetic reliability is unknown [1].

Synthetic Methodology Cross-Coupling Medicinal Chemistry

Strategic Application: Validated Intermediate for Lenacapavir Synthesis

3-Bromo-6-chloro-2-fluorobenzonitrile has been identified as an intermediate in the synthesis of Lenacapavir (GS-6207), a potent HIV-1 capsid inhibitor approved by the FDA . Lenacapavir exhibits remarkable antiviral activity, with mean EC50 values of 50 pM (range 20-160 pM) against 23 HIV-1 clinical isolates in peripheral blood mononuclear cells (PBMCs) [1]. While the target compound itself is not the active pharmaceutical ingredient, its specific substitution pattern is essential for constructing the complex, chiral architecture of Lenacapavir. In contrast, simpler halogenated benzonitriles like 2-chloro-6-fluorobenzonitrile (CAS 668-45-1) lack the necessary bromine for key cross-coupling steps in this advanced synthetic route [2]. The documented use of 3-bromo-6-chloro-2-fluorobenzonitrile in the synthesis of a clinically important drug molecule provides a level of validation and demonstrated utility that is absent for many other niche intermediates.

Antiviral Chemistry Drug Discovery HIV Capsid Inhibitor

Reactivity Hierarchy: Differential C-X Bond Dissociation Energy Enables Sequential Derivatization

The core value proposition of 3-bromo-6-chloro-2-fluorobenzonitrile lies in the inherent difference in bond dissociation energy (BDE) between its three carbon-halogen bonds. The trend is well-established: C-F (≈ 126 kcal/mol) >> C-Cl (≈ 95 kcal/mol) > C-Br (≈ 81 kcal/mol) [1]. In a typical palladium-catalyzed cross-coupling, the C-Br bond will react preferentially, leaving the C-Cl bond intact for a subsequent, orthogonal transformation, while the C-F bond remains completely inert, serving as a stable substituent that modulates electronic properties [2]. This is in stark contrast to a compound like 3,6-dibromo-2-fluorobenzonitrile (CAS 1160574-03-7), where the presence of two bromine atoms of similar reactivity complicates selective mono-functionalization and often leads to statistical mixtures of products, reducing synthetic efficiency and increasing purification costs . The unique combination of Br, Cl, and F in the target compound provides a clear, predictable roadmap for sequential synthesis, a feature not found in many polyhalogenated analogs.

Cross-Coupling Reactivity Chemoselectivity

Validated Application Scenarios for 3-Bromo-6-chloro-2-fluorobenzonitrile (CAS 943830-79-3) in R&D and Industrial Sourcing


Scaffold for Building Lenacapavir-like HIV Capsid Inhibitors

Medicinal chemistry teams focused on antiviral drug discovery, particularly those targeting HIV capsid assembly, should prioritize this compound. As evidenced, it serves as a direct intermediate in the synthesis of the FDA-approved drug Lenacapavir (GS-6207), which shows remarkable potency with an EC50 of 50 pM . This validates the scaffold's suitability for creating potent, complex molecules and provides a known entry point into a valuable chemical space for developing next-generation, long-acting antivirals .

Orthogonal Cross-Coupling Platform for Sequential Derivatization

For process chemistry and synthetic methodology groups, 3-bromo-6-chloro-2-fluorobenzonitrile is an ideal substrate for developing or optimizing sequential cross-coupling protocols. The established difference in C-Br and C-Cl bond dissociation energies (~14 kcal/mol) allows for the reliable, selective functionalization at the bromine site first, leaving the chlorine for a second, orthogonal coupling step . This is quantitatively superior to dibrominated analogs, which often yield statistical mixtures and require challenging separations . Its use can demonstrate the power of polyhalogenated scaffolds in efficient, step-economical syntheses [4].

High-Yield Building Block for Parallel Library Synthesis

Procurement managers and researchers establishing a building block collection for diversity-oriented synthesis or parallel medicinal chemistry should stock this compound. The patent-documented synthesis provides a reliable, high-yielding (100% reported yield) route, ensuring a dependable supply chain and consistent quality . Its solid physical state (mp 88–90 °C) simplifies handling and automated dispensing compared to liquid or low-melting analogs . Its three orthogonal handles (Br for Suzuki/Sonogashira, Cl for Buchwald-Hartwig, nitrile for hydrolysis/reduction) make it a versatile cornerstone for generating diverse compound libraries with a single core scaffold [4].

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